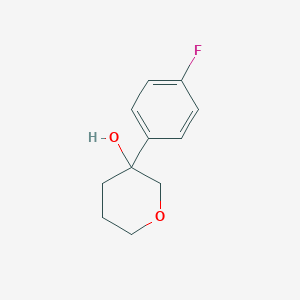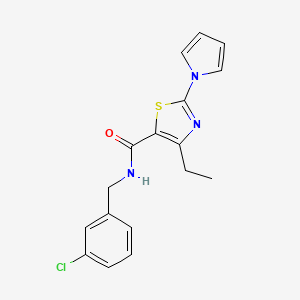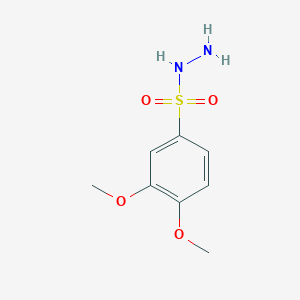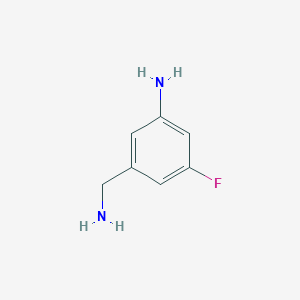
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane, also known as MPTD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MPTD is a heterocyclic compound that contains a diazepane ring, a pyrazole ring, and a tetrahydrothiophene ring.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthesis Applications
Synthesis of Heterocyclic Sulfones : Research describes the synthesis of heterocyclic sulfones, including pyrazole fused analogues, via cycloaddition reactions, highlighting a method for creating complex heterocyclic structures that could be relevant to synthesizing derivatives of the compound you mentioned (Chaloner et al., 1992).
Ring Expansion to Nitrogen Heterocycles : Another study explores the use of 2-nitrothiophene derivatives in synthesizing nitrogen heterocycles, demonstrating the dichotomic behavior of sulfides and sulfones in reactions that might be analogous to potential transformations of your compound (Bianchi et al., 2007).
Cycloaddition for Cyclopropane Synthesis : The addition of diazo compounds to enantiopure sulfones, yielding cyclopropanes and optically pure pyrazolines, is discussed. This approach could be pertinent to understanding how your compound might undergo similar cycloaddition reactions (Cruz Cruz et al., 2009).
Multicomponent Reaction Synthesis : A study focusing on Ugi multicomponent reactions followed by intramolecular nucleophilic substitution offers a route to synthesize 1-sulfonyl 1,4-diazepan-5-ones. This method may provide a synthetic pathway applicable to compounds with structural similarities to your interest (Banfi et al., 2007).
Propiedades
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S2/c1-15-10-13(9-14-15)21(18,19)17-5-2-4-16(6-7-17)12-3-8-20-11-12/h9-10,12H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFPUVSDOXXFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2960977.png)
![Methyl 5-fluoro-1H-benzo[D]imidazole-2-carboxylate hcl](/img/structure/B2960978.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2960981.png)

![4-[({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid](/img/structure/B2960986.png)
![N-{4-[(3,4-dimethylphenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2960988.png)




![2-benzyl-N,N-dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B2960995.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2960999.png)